molecular formula C33H36N4O5 B13644658 (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid

Cat. No.: B13644658
M. Wt: 568.7 g/mol
InChI Key: SMXTWEJRHHZENU-NSOVKSMOSA-N
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Description

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid is a complex organic compound that features a variety of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amino group, a carbonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid typically involves multiple steps, starting from commercially available starting materials One common approach is to first protect the amino group using a tert-butoxycarbonyl (Boc) group

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino and imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of various nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbonyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid involves its interactions with various molecular targets and pathways. The amino and imidazole groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1H-imidazol-4-yl)hexanoic acid: Similar structure but lacks the trityl group.

    (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)pentanoic acid: Similar structure but has a pentanoic acid backbone instead of hexanoic acid.

Uniqueness

The presence of the trityl group and the hexanoic acid backbone in (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid makes it unique compared to other similar compounds. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C33H36N4O5

Molecular Weight

568.7 g/mol

IUPAC Name

(2S,5S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-6-(1-tritylimidazol-4-yl)hexanoic acid

InChI

InChI=1S/C33H36N4O5/c1-32(2,3)42-31(41)36-28(29(38)20-27(34)30(39)40)19-26-21-37(22-35-26)33(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22,27-28H,19-20,34H2,1-3H3,(H,36,41)(H,39,40)/t27-,28-/m0/s1

InChI Key

SMXTWEJRHHZENU-NSOVKSMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C(=O)O)N

Origin of Product

United States

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